molecular formula C5H7N3O4 B1665924 Azaserin CAS No. 115-02-6

Azaserin

Katalognummer: B1665924
CAS-Nummer: 115-02-6
Molekulargewicht: 173.13 g/mol
InChI-Schlüssel: MZZGOOYMKKIOOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azaserin ist eine natürlich vorkommende Serinderivat-Diazoverbindung mit antineoplastischen und antibiotischen Eigenschaften. Es ist bekannt für seine strukturelle Ähnlichkeit mit Glutamin und wirkt als Purinergic-Antagonist. This compound hemmt kompetitiv Glutamin-Amidotransferase, ein Schlüsselenzym, das für den Glutamin-Stoffwechsel verantwortlich ist .

Wirkmechanismus

Target of Action

Azaserine, a naturally occurring serine derivative diazo compound, primarily targets glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It also targets γ-glutamyltransferase , an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione and drug and xenobiotic detoxification .

Mode of Action

Azaserine acts by competitively inhibiting glutamine amidotransferase . It also inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .

Biochemical Pathways

Azaserine affects the metabolic hexosamine pathway and the glutamine metabolism pathway . By inhibiting glutamine amidotransferase, azaserine disrupts the normal metabolism of glutamine, an amino acid that plays a key role in cellular growth and function . The inhibition of the hexosamine pathway can lead to a variety of downstream effects, including alterations in protein glycosylation and cellular signaling .

Pharmacokinetics

It is known that azaserine has a solubility of 50 mg/ml in water , which may influence its bioavailability and distribution in the body.

Result of Action

Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α , which are molecules involved in the adhesion of leukocytes to the vascular endothelium, a key step in inflammation.

Wissenschaftliche Forschungsanwendungen

Azaserin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den geschwindigkeitsbestimmenden Schritt des metabolischen Hexosamin-Wegs hemmt und irreversibel γ-Glutamyltransferase hemmt, indem es direkt an der Substratbindungstasche wirkt. Es schützt auch vor hyperglykämischen Endothelschäden, indem es die Serumkonzentrationen von Mangan-Superoxiddismutase erhöht und direkt die Konzentration von reaktiven Sauerstoffspezies reduziert. Zusätzlich reguliert this compound die Expression von VCAM-1 und ICAM-1 als Reaktion auf TNF-α herunter .

Vorbereitungsmethoden

Azaserin kann durch die formale Kondensation der Carboxygruppe von Diazoessigsäure mit der alkoholischen Hydroxygruppe von L-Serin synthetisiert werden . Der biosynthetische Weg von this compound beinhaltet eine schrittweise Oxidationsstrategie, um die α-Diazoester-Einheit zu erzeugen. Der this compound-biosynthetische Gencluster aus Glycomyces harbinensis wurde identifiziert, der bisher unbeachtete this compound-Produzenten enthüllt .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden.

    Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren.

Analyse Chemischer Reaktionen

Azaserine undergoes various chemical reactions, including:

    Oxidation: Azaserine can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: Azaserine can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Vergleich Mit ähnlichen Verbindungen

Azaserin ist strukturell ähnlich anderen Diazoverbindungen wie 6-Diazo-5-oxo-L-norleucin (DON). Sowohl this compound als auch DON sind Glutamin-Antagonisten und teilen ähnliche biologische Aktivitäten. This compound ist einzigartig in seiner spezifischen Inhibition von Glutamin-Amidotransferase und seinem besonderen biosynthetischen Weg .

Ähnliche Verbindungen umfassen:

  • 6-Diazo-5-oxo-L-norleucin (DON)
  • Alazopeptin
  • Duazomycin A

Diese Verbindungen teilen strukturelle Ähnlichkeiten und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und biosynthetischen Wegen .

Biologische Aktivität

Azaserine is a naturally occurring compound produced by certain bacteria, notably Streptomyces fragilis and Glycomyces harbinensis. It is classified as a cytotoxic glutamine antimetabolite and is known for its unique α-diazoester functional group, which contributes to its biological activity. This article explores the biological activity of azaserine, highlighting its mechanisms of action, biosynthesis, and relevant case studies.

Azaserine primarily functions as an inhibitor of glutamine-dependent metabolic pathways. It interferes with de novo purine synthesis, which is critical for cellular proliferation. The compound's mechanism involves the inhibition of enzymes that utilize glutamine as a substrate, leading to a decrease in nucleotide synthesis and, consequently, cellular growth inhibition.

Key Mechanisms:

  • Inhibition of Glutamine Utilization : Azaserine competes with glutamine for binding sites on various enzymes involved in amino acid and nucleotide metabolism.
  • Induction of Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting metabolic processes essential for their survival.

Case Studies

  • Tumor Growth Inhibition : Research has demonstrated that azaserine effectively inhibits the growth of solid tumors in animal models. For example, a study observed that azaserine significantly reduced tumor size in rats implanted with tumor cells by inhibiting de novo purine synthesis .
  • Preneoplastic Lesions : In another study focusing on pancreatic lesions, azaserine was shown to induce preneoplastic changes in rat pancreas tissue, highlighting its potential role in cancer research and understanding tumorigenesis .
  • Biosynthetic Pathway Discovery : Recent discoveries have elucidated the biosynthetic pathway of azaserine. The identification of the azaserine biosynthetic gene cluster has opened avenues for further research into its production and potential applications in metabolic engineering .

Table 1: Summary of Biological Effects of Azaserine

Biological EffectDescriptionStudy Reference
Tumor Growth InhibitionReduces size of solid tumors in animal models
Induction of ApoptosisTriggers programmed cell death in cancer cells
Preneoplastic Lesion InductionCauses changes indicative of early cancer development
Inhibition of Nucleotide SynthesisDisrupts de novo purine synthesis pathways

Biosynthesis and Genetic Insights

The biosynthesis of azaserine involves a complex gene cluster that encodes enzymes responsible for its unique α-diazoester structure. Recent studies have utilized isotope feeding experiments and bioinformatics to confirm the involvement of hydrazonoacetic acid (HYAA) as an intermediate in the biosynthetic pathway .

Table 2: Key Enzymes in Azaserine Biosynthesis

Enzyme NameFunctionGene Cluster Reference
Hydrazonoacetic Acid SynthaseConverts precursors into HYAAAza Gene Cluster
α-Diazoester SynthaseCatalyzes the formation of the α-diazoesterAza Gene Cluster

Eigenschaften

IUPAC Name

2-amino-3-(2-diazoacetyl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGOOYMKKIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-02-6, 76749-44-5
Record name azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaserine
Reactant of Route 2
Azaserine
Reactant of Route 3
Reactant of Route 3
Azaserine
Reactant of Route 4
Azaserine
Reactant of Route 5
Azaserine
Reactant of Route 6
Azaserine
Customer
Q & A

Q1: What is the primary mechanism of action of Azaserine?

A1: Azaserine exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].

Q2: How does the inhibition of purine synthesis impact cellular processes?

A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].

Q3: Beyond purine synthesis, does Azaserine affect other cellular processes?

A3: Yes, Azaserine demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].

Q4: How does Azaserine's interaction with amino acid transport systems contribute to its effects?

A4: Azaserine exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, Azaserine can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between Azaserine and cellular transport mechanisms.

Q5: Does Azaserine exhibit any influence on cellular energy metabolism?

A5: Research suggests that Azaserine can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of Azaserine exposure.

Q6: What is the molecular structure of Azaserine?

A6: Azaserine is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.

Q7: What is the molecular formula and weight of Azaserine?

A7: The molecular formula of Azaserine is C5H7N3O4, and its molecular weight is 173.13 g/mol.

Q8: Is there any spectroscopic data available for Azaserine?

A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, Azaserine's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.

Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of Azaserine?

A9: The provided research papers primarily focus on the biological activity and mechanisms of action of Azaserine in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of Azaserine.

Q10: What is known about Azaserine's stability, formulation, SHE regulations, environmental impact, and degradation?

A10: Detailed information about Azaserine's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.

Q11: What are the in vitro and in vivo efficacy studies conducted with Azaserine?

A11: Numerous studies demonstrate the in vivo activity of Azaserine against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. Azaserine exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that Azaserine inhibits bacterial growth by interfering with purine synthesis [, ].

Q12: Has Azaserine been evaluated in clinical trials?

A12: While earlier studies explored the potential of Azaserine as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.

Q13: What are the known mechanisms of resistance to Azaserine?

A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to Azaserine resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to Azaserine without significant changes in its transport, indicating other resistance mechanisms might be at play [].

Q14: Does Azaserine exhibit any toxicities or adverse effects?

A14: Azaserine's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].

Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to Azaserine?

A15: The provided research papers primarily focus on understanding Azaserine's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify Azaserine in biological samples. Further research is needed to explore these aspects fully.

Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of Azaserine?

A16: The provided research papers do not delve deeply into Azaserine's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.

Q17: Are there any known alternatives to Azaserine, and what is its historical context in research?

A17: While Azaserine was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.

Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to Azaserine?

A18: The provided research papers primarily focus on the biological activity of Azaserine. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.

  • Pancreatic Carcinogenesis: Azaserine is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
  • Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence Azaserine-induced pancreatic carcinogenesis.
  • Hormonal Modulation: Estrogen shows inhibitory effects on Azaserine-induced pancreatic lesions in rats, while androgens might promote tumor development [].
  • Combination Therapy: Although Azaserine as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.